1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one is a chemical compound with the molecular formula C9H10ClNOS and a molecular weight of 215.70 g/mol . This compound is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one typically involves the reaction of 2-amino-4-mercaptophenol with 1-chloropropan-2-one under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of covalent adducts with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-4-mercaptophenyl)propan-2-one: Similar structure but lacks the chlorine atom.
1-(2-Amino-4-mercaptophenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chlorine atom.
Uniqueness
1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one is unique due to the presence of both an amino group and a mercapto group, along with a chloropropanone moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H10ClNOS |
---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(2-amino-4-sulfanylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNOS/c1-5(12)9(10)7-3-2-6(13)4-8(7)11/h2-4,9,13H,11H2,1H3 |
InChI Key |
UVYRVRRQOFESAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)S)N)Cl |
Origin of Product |
United States |
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